molecular formula C8H7N3O2 B1418913 1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1153295-65-8

1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B1418913
CAS RN: 1153295-65-8
M. Wt: 177.16 g/mol
InChI Key: DFBVVTWZBAPQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known as MPDP, is a chemical compound with potential applications in scientific research. MPDP belongs to the class of pyrrole-2,5-diones and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the field of organic synthesis. These reactions are used to form carbon-carbon bonds, enabling the construction of complex molecular architectures. This application is crucial for the development of pharmaceuticals and new materials .

Transesterification Reactions

In the realm of green chemistry, transesterification is a valuable reaction for the formation of esters from an alcohol and an ester. The subject compound serves as a reagent in such reactions, which are fundamental in producing biodiesel and synthesizing various organic compounds .

γ-Secretase Modulators

The compound is involved in the synthesis of aminothiazoles, which act as γ-secretase modulators. These modulators are significant in Alzheimer’s disease research, as they aim to reduce the production of amyloid-beta peptides, a key factor in the disease’s pathology .

JAK2 Inhibitors for Myeloproliferative Disorders

It also plays a role in the preparation of amino-pyrido-indol-carboxamides, potential inhibitors of the Janus kinase 2 (JAK2). These inhibitors are being studied for their therapeutic potential in treating myeloproliferative disorders, which are a group of diseases characterized by excessive blood cell production .

TGF-β1 and Active A Signaling Inhibitors

The compound is used in the synthesis of pyridine derivatives that inhibit TGF-β1 and active A signaling. This application is significant in cancer research, as these pathways are often implicated in tumor growth and metastasis .

c-Met Kinase Inhibitors for Cancer Treatment

Lastly, it is a reagent for the preparation of MK-2461 analogs, which are inhibitors of the c-Met kinase. These inhibitors have potential applications in cancer therapy, particularly in targeting cancers that exhibit abnormal c-Met activity .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-5-6(4-9-10)11-7(12)2-3-8(11)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBVVTWZBAPQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-methyl-1H-pyrazol-4-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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